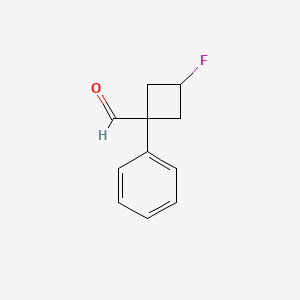

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

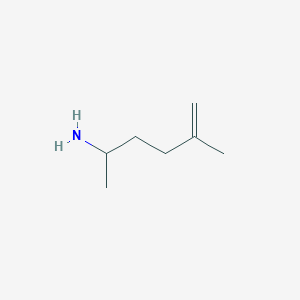

“3-Fluoro-1-phenylcyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C11H11FO . It has a molecular weight of 178.21 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “3-Fluoro-1-phenylcyclobutane-1-carbaldehyde” is1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2/t10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Applications De Recherche Scientifique

Catalytic Enantioselective Fluorination

The oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, illustrates the compound's role in synthesizing fluorinated organic compounds. This process addresses challenges like competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Fangyi Li, Zijun Wu, Jian Wang, 2014).

Synthesis of Fluorinated Pyrroles

The compound has been used in the efficient preparation of 3-fluoropyrroles, demonstrating a methodology that offers a new entry toward various 3-fluorinated pyrroles. This is significant for the development of pharmaceuticals and agrochemicals where fluorinated pyrroles are valuable intermediates (Riccardo Surmont et al., 2009).

Fluorescent Dye Synthesis

In the development of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophore, 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde derivatives have shown potential in sensing applications due to their bright fluorescence in solution and weak fluorescence in solid state, indicating their use in designing fluorescent probes (Anna Wrona-Piotrowicz et al., 2022).

Development of PET Tracers for Tumor Delineation

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET) highlights the compound's relevance in medical diagnostics. FACBC was synthesized with high specific activity, indicating its utility in delineating tumors via PET imaging (T. Shoup, M. Goodman, 1999).

Fluorogenic Reagent for Liquid Chromatography

The application of 3-(2-furoyl)quinoline-2-carbaldehyde derivatives as fluorogenic derivatizing reagents for high-sensitivity analysis of amino acids by liquid chromatography with laser-induced fluorescence detection exemplifies the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity (S. C. Beale et al., 1990).

Molecular Structure and Optical Properties

Studies on the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl derivatives have provided insights into their stability, electronic transitions, and potential applications in materials science, such as nonlinear optics and sensing technologies (Y. Mary et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

Propriétés

IUPAC Name |

3-fluoro-1-phenylcyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZFRYPIOPPFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C=O)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)

![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)

phenyl]methyl})amine](/img/structure/B2949881.png)